Computed Lipophilicity (XLogP3-AA) Differentiation vs. Oxan-2-yl and Oxolan-3-yl Analogs
Among the three oxan positional isomers, the target compound (oxan‑3‑yl) and the oxan‑4‑yl isomer share an identical computed XLogP3‑AA of 0.4. By contrast, the oxan‑2‑yl isomer has a higher XLogP3‑AA of 0.6, representing a 0.2 log unit increase that predicts approximately 1.6‑fold higher membrane partitioning [1]. The oxolan‑3‑yl analog (five‑membered ring) has an XLogP3‑AA of only 0.1, a 0.3 log unit decrease from the target, predicting lower passive permeability [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4 |
| Comparator Or Baseline | Oxan-2-yl isomer XLogP3-AA = 0.6; Oxan-4-yl isomer XLogP3-AA = 0.4; Oxolan-3-yl analog XLogP3-AA = 0.1 |
| Quantified Difference | Δ = -0.2 vs. oxan-2-yl; Δ = 0.0 vs. oxan-4-yl; Δ = +0.3 vs. oxolan-3-yl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
For fragment screening campaigns where lipophilic ligand efficiency (LLE) is a key decision metric, a 0.2–0.3 log unit XLogP difference can shift the LLE score by the same magnitude, making the oxan‑3‑yl isomer a balanced choice between excessive lipophilicity (oxan‑2‑yl) and overly polar character (oxolan‑3‑yl).
- [1] PubChem. (2025). Computed XLogP3-AA values: 5-(oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CID 63383093, 0.4); 5-(oxan-2-yl) isomer (CID 63383328, 0.6); 5-(oxan-4-yl) isomer (CID 63382947, 0.4); 5-(oxolan-3-yl) analog (CID 63382908, 0.1). National Center for Biotechnology Information. View Source
